[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
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Overview
Description
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with dimethoxyphenyl and dimethylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Dimethoxyphenyl and Dimethylphenyl Groups: The dimethoxyphenyl and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or Lewis acids as catalysts.
Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, particularly for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone include other benzothiazine derivatives with different substituents. These compounds share a common benzothiazine core but differ in their substituent groups, which can significantly affect their chemical and biological properties. Some examples include:
4-(3,5-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: This compound has an ethoxy group instead of a dimethyl group, which may alter its reactivity and biological activity.
4-(3,5-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: The presence of a methyl group instead of a dimethyl group can also influence the compound’s properties.
The uniqueness of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone lies in its specific combination of substituents, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-10-21(17(2)11-16)25(27)24-15-26(18-12-19(30-3)14-20(13-18)31-4)22-7-5-6-8-23(22)32(24,28)29/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOVPYWGLSYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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